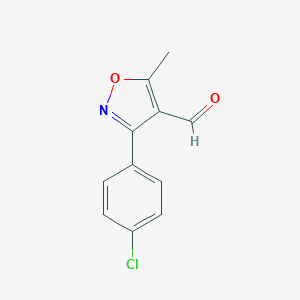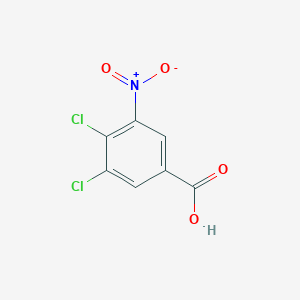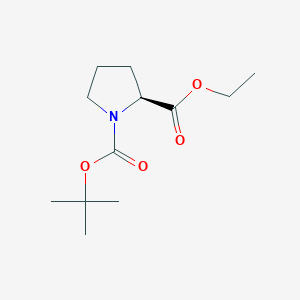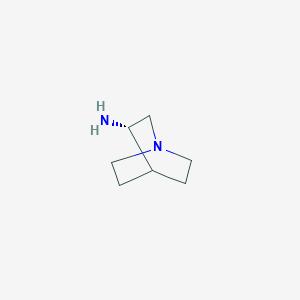
(S)-quinuclidin-3-amine
Vue d'ensemble
Description
(S)-Quinuclidin-3-amine, also known as SQA, is an organic compound that belongs to the quinuclidine family. It is a white crystalline solid with a melting point of >200°C. It is a chiral molecule, which means that it has two different forms, (R)- and (S)-quinuclidin-3-amine. SQA is used in various scientific research applications and has many biochemical and physiological effects.
Applications De Recherche Scientifique
(S)-Quinuclidin-3-amine is a biochemical reagent . It can be used as a biological material or organic compound for life science related research . Here is some information about its use:
- Application Summary : (S)-Quinuclidin-3-amine is used as a biochemical reagent in various scientific research applications. It is an important intermediate in the production of certain compounds .
- Results or Outcomes : The results or outcomes obtained would vary depending on the specific research context. In the case of its use as an intermediate in the production of other compounds, the outcome would be the successful synthesis of those compounds .
-
- Application Summary : (S)-Quinuclidin-3-amine dihydrochloride is an important intermediate in the production of Palonosetron hydrochloride , a drug used to treat chemotherapy-induced nausea and vomiting .
- Methods of Application : This compound is used in the synthesis of Palonosetron hydrochloride . The specific methods of application or experimental procedures would depend on the particular research context.
- Results or Outcomes : The outcome of this application would be the successful synthesis of Palonosetron hydrochloride , a drug used to treat chemotherapy-induced nausea and vomiting.
-
- Application Summary : (S)-Quinuclidin-3-amine dihydrochloride is an important intermediate in the production of Panolosetron hydrochloride , a drug used to treat chemotherapy-induced nausea and vomiting .
- Methods of Application : This compound is used in the synthesis of Panolosetron hydrochloride . The specific methods of application or experimental procedures would depend on the particular research context.
- Results or Outcomes : The outcome of this application would be the successful synthesis of Panolosetron hydrochloride , a drug used to treat chemotherapy-induced nausea and vomiting.
Propriétés
IUPAC Name |
(3S)-1-azabicyclo[2.2.2]octan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-7-5-9-3-1-6(7)2-4-9/h6-7H,1-5,8H2/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUAXQZIRFXQML-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@H](C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-quinuclidin-3-amine | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



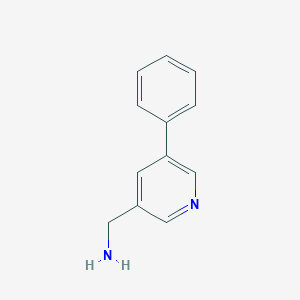
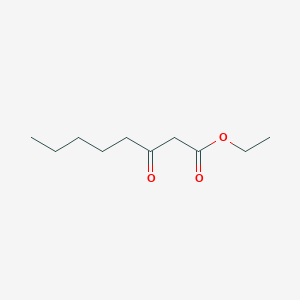
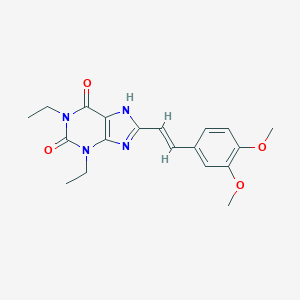
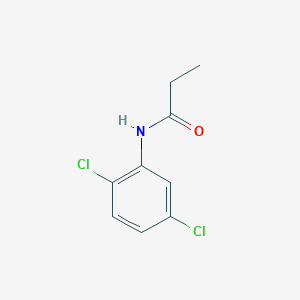
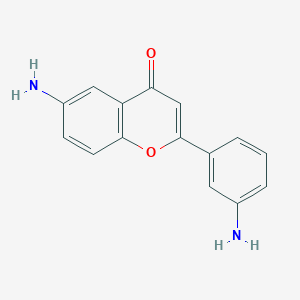

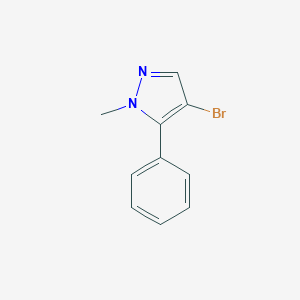
![Furo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B178428.png)

